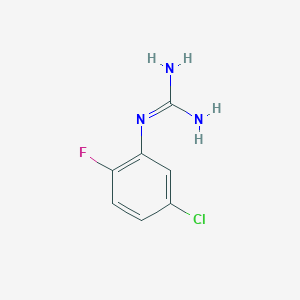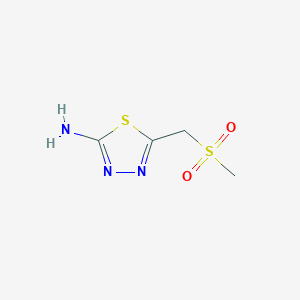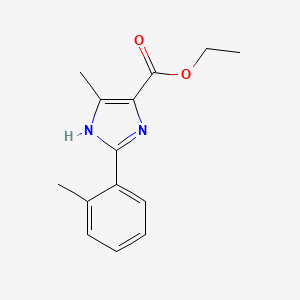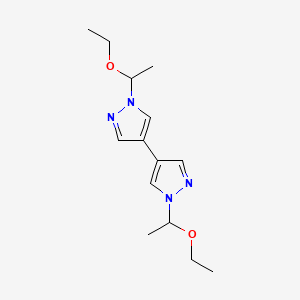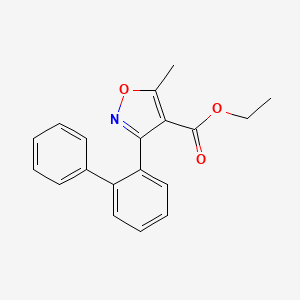
Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate is an organic compound that belongs to the class of isoxazole derivatives This compound is characterized by its unique structure, which includes a biphenyl group attached to an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate typically involves the following steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Construction of the Isoxazole Ring: The isoxazole ring can be formed through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Nitro compounds, halogenated biphenyls.
Aplicaciones Científicas De Investigación
Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Ethyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The biphenyl group can facilitate binding to hydrophobic pockets, while the isoxazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target protein, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-(2-Phenyl)-5-methylisoxazole-4-carboxylate: Similar structure but lacks the biphenyl group.
Methyl 3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylate: Similar structure but has a methyl ester instead of an ethyl ester.
3-(2-Biphenylyl)-5-methylisoxazole-4-carboxylic acid: Similar structure but lacks the ester group.
Uniqueness
This compound is unique due to the presence of both the biphenyl group and the isoxazole ring, which confer distinct chemical and biological properties. The combination of these structural features makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C19H17NO3 |
|---|---|
Peso molecular |
307.3 g/mol |
Nombre IUPAC |
ethyl 5-methyl-3-(2-phenylphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C19H17NO3/c1-3-22-19(21)17-13(2)23-20-18(17)16-12-8-7-11-15(16)14-9-5-4-6-10-14/h4-12H,3H2,1-2H3 |
Clave InChI |
KIWVUACTQXOYRX-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(ON=C1C2=CC=CC=C2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dioxo-1-pyrrolidinyl [2-[[1-(6-Nitrobenzo[d][1,3]dioxol-5-yl)ethyl]thio]ethyl] Carbonate](/img/structure/B13697312.png)
![Imidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13697314.png)
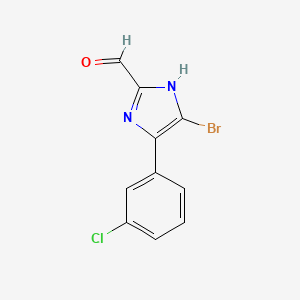
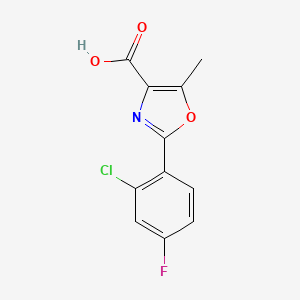


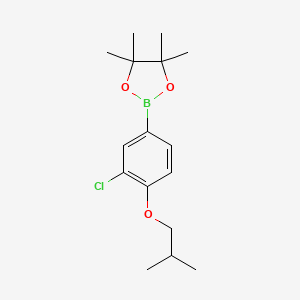
![6-Methyl-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13697350.png)


